Acetylsoyasaponin A2

Vue d'ensemble

Description

Acetylsoyasaponin A2 is a triterpene saponin derived from soybeans (Glycine max)These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-atherosclerotic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acetylsoyasaponin A2 typically involves the glycosylation of soyasapogenol A, a triterpene aglycone. The process includes the following steps:

Isolation of Soyasapogenol A: This is extracted from soybean roots or seeds.

Glycosylation: The isolated soyasapogenol A undergoes glycosylation using specific glycosyl donors under acidic or enzymatic conditions to form the saponin structure.

Acetylation: The final step involves acetylation of the glycosylated product to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from soybean by-products followed by purification processes such as column chromatography and crystallization. Enzymatic methods are often preferred for glycosylation due to their specificity and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar moieties and aglycone.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products:

Oxidation: Oxidized derivatives of the aglycone.

Hydrolysis: Soyasapogenol A and various sugar units.

Substitution: Derivatives with substituted functional groups.

Applications De Recherche Scientifique

Chemical and Biological Properties

Acetylsoyasaponin A2 is characterized by its unique chemical structure, which contributes to its bioactive properties. Studies have shown that it exhibits significant anti-cancer effects by inducing apoptosis in various cancer cell lines, including HeLa (cervical cancer) and Hep-G2 (hepatocellular carcinoma) cells. The compound modulates cell cycle progression and mitochondrial function, leading to reduced cell viability and increased apoptotic markers .

Table 1: Summary of Biological Activities of this compound

Anti-Cancer Applications

The anti-cancer properties of this compound have been extensively studied. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Case Study: In Vitro Effects on Cancer Cells

A study conducted on the effects of soyasaponins, including this compound, demonstrated that these compounds can significantly inhibit the growth of estrogen-insensitive breast cancer cells (MDA-MB-231) while stimulating the proliferation of estrogen-sensitive cells (MCF-7). This dual effect suggests a complex interaction with estrogen receptors, highlighting the potential for using soyasaponins in targeted cancer therapies .

Nutraceutical Potential

This compound is being investigated as a nutraceutical due to its health benefits associated with dietary intake. Its ability to alter gut microbiota metabolism suggests that it may serve as a dietary chemopreventive agent against colon cancer. In vitro studies indicate that soyasaponins are readily hydrolyzed by colonic microflora, leading to the formation of bioactive aglycones that exhibit anti-carcinogenic properties .

Table 2: Nutraceutical Applications of this compound

Agricultural Applications

In agriculture, this compound is being explored for its potential as a biostimulant. Its allelopathic properties could enhance crop yield and resilience against biotic stressors. Studies suggest that extracts containing soyasaponins can promote plant growth and improve resistance to pathogens, making them valuable in sustainable agricultural practices .

Case Study: Biostimulant Effects on Soybean Growth

Research indicates that applying soyasaponin extracts can lead to significant increases in soybean plant height and yield. The positive effects are attributed to enhanced nutrient uptake and improved stress tolerance mechanisms within the plants .

Mécanisme D'action

Acetylsoyasaponin A2 exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt.

Anti-atherosclerotic: Reduces lipid accumulation in macrophages and inhibits the expression of adhesion molecules, thereby preventing plaque formation.

Comparaison Avec Des Composés Similaires

Acetylsoyasaponin A2 is unique among triterpene saponins due to its specific glycosylation pattern and acetylation. Similar compounds include:

Soyasaponin A1: Another glycosylated derivative of soyasapogenol A, but with different sugar moieties.

Soyasaponin B: Contains different aglycone structures and glycosylation patterns.

Ginsenosides: Triterpene saponins from ginseng with distinct biological activities.

This compound stands out for its potent anti-atherosclerotic and anti-inflammatory properties, making it a valuable compound for further research and application .

Activité Biologique

Acetylsoyasaponin A2 (also known as Soyasaponin Af) is a complex saponin derived from the seed coats of black beans (Phaseolus vulgaris L.). It belongs to a class of compounds known as soyasaponins, which are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications in health and nutrition.

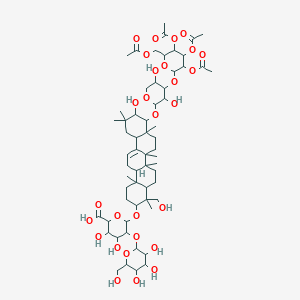

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 1275.38 g/mol

- CAS Number : 117230-32-7

The structure of this compound features multiple sugar moieties attached to a triterpenoid backbone, contributing to its bioactivity. The complexity of its structure allows for various interactions within biological systems, enhancing its potential therapeutic applications .

Anticancer Properties

Research has highlighted the potential of this compound in cancer prevention and treatment. Studies have demonstrated that soyasaponins can inhibit the proliferation of cancer cells. For instance, saponins extracted from soybeans have shown significant inhibitory effects on colon cancer cell lines such as HCT116 and LoVo by modulating metabolic pathways related to amino acid metabolism and estrogen signaling .

Table 1: Summary of Anticancer Effects

| Study Reference | Cancer Type | Cell Line | Effect |

|---|---|---|---|

| Gurfinkel & Rao (2003) | Colon Cancer | Caco-2 | Inhibition of cell proliferation |

| Recent Study (2022) | Colon Cancer | HCT116, LoVo | Induction of metabolic shifts |

| Other Studies | Various Cancers | Various | General anticancer activity observed |

Immunomodulatory Effects

This compound has been shown to influence immune responses. In animal studies, it has been reported to enhance immune function and exhibit adjuvant properties when combined with vaccines. This suggests its potential application in immunotherapy .

Anti-inflammatory Activity

Saponins like this compound possess anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions. The compound's ability to modulate inflammatory cytokines has been documented in various studies, indicating its role in reducing inflammation markers in vitro .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Research indicates that soybean saponins can scavenge free radicals, thereby preventing cellular damage and promoting overall health .

Case Study: Dietary Impact on Health

A study conducted by Chavez-Santoscoy et al. (2014) examined the effects of flavonoids and saponins from black bean seed coats on lipid metabolism in mice. The findings suggested that these compounds, including this compound, play a significant role in modulating cholesterol levels and improving metabolic profiles .

Clinical Implications

The incorporation of this compound into functional foods or nutraceuticals could provide health benefits related to cancer prevention, immune support, and inflammatory disease management. Further clinical trials are necessary to establish effective dosages and mechanisms of action.

Analyse Des Réactions Chimiques

Alkaline Hydrolysis (Saponification)

Acetylsoyasaponin A2 undergoes deacetylation in alkaline conditions, forming non-acetylated soyasaponins. This reaction is critical for structural simplification and bioactivity modulation:

-

Conditions : Treatment with 0.5–2.0% NaOH at 60–80°C for 1–3 hours .

-

Products : Generates soyasaponin A2 via cleavage of the acetyl group at the C-22 hydroxyl position .

-

Mechanism : Base-catalyzed ester hydrolysis, releasing acetate ions .

Key Analytical Data:

| Parameter | Value | Method | Citation |

|---|---|---|---|

| Reaction Yield | ~85–90% deacetylation | HPLC-ELSD | |

| Retention Shift | Reduced hydrophobicity | Reverse-Phase HPLC |

Acid-Catalyzed Hydrolysis

Strong acidic conditions degrade this compound into its aglycone (soyasapogenol A) and oligosaccharide moieties:

Fragmentation Pathways:

Kinetic Data:

| Parameter | Value | Method | Citation |

|---|---|---|---|

| Hydrolysis Rate | 95% aglycone yield at 72 hours | TLC/HPLC-MS | |

| Thermal Stability | Degrades above 150°C | Thermogravimetric |

Thermal Degradation and Mass Spectrometry Fragmentation

During ESI-MS analysis, this compound exhibits characteristic fragmentation patterns:

MS/MS Data:

| Fragment (m/z) | Proposed Structure | Relative Abundance | Citation |

|---|---|---|---|

| 943 | Intact acetylated saponin | 100% | |

| 250 | Diene fragment from aglycone | 65% |

Biotransformation Evidence:

| Observation | Implication | Citation |

|---|---|---|

| Aglycone bioactivity | Enhanced anti-cancer effects | |

| Metabolite Detection | Soyasapogenol A in fecal samples |

Analytical Methodologies

-

HPLC-ELSD :

-

TLC Validation :

This synthesis of data underscores this compound’s reactivity in structural modification and analytical characterization, supporting its study in pharmacology and natural product chemistry.

Propriétés

IUPAC Name |

6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94O28/c1-25(64)78-23-33-44(80-26(2)65)47(81-27(3)66)48(82-28(4)67)55(84-33)86-43-31(68)22-79-52(42(43)74)89-50-49(75)56(5,6)20-30-29-12-13-35-58(8)16-15-36(59(9,24-63)34(58)14-17-61(35,11)60(29,10)19-18-57(30,50)7)85-54-46(40(72)39(71)45(87-54)51(76)77)88-53-41(73)38(70)37(69)32(21-62)83-53/h12,30-50,52-55,62-63,68-75H,13-24H2,1-11H3,(H,76,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSMRIGRPILHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117230-32-7 | |

| Record name | Acetylsoyasaponin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276 - 278 °C | |

| Record name | Acetylsoyasaponin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.